2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-18-4-2-1-3-15(18)12-20(23)22-9-7-17(13-22)14-5-6-19-16(11-14)8-10-24-19/h1-6,11,17H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXVPPRDJPXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20ClN2O2 |
| Molecular Weight | 334.82 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in these compounds is often linked to enhanced bioactivity.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against different cancer cell lines. For example, a study reported that certain pyrrolidine derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction . The mechanism involves interaction with specific cellular pathways that regulate cell survival and death.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may include:
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that control cell growth and apoptosis.
- Enzyme Inhibition : It can inhibit enzymes critical for cellular functions, thereby disrupting metabolic processes essential for the survival of pathogens or cancer cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Study : A comparative study using a strain of Bacillus stearothermophilus revealed that halogenated pyrrolidine derivatives significantly inhibited bacterial growth and respiration-related enzymatic activities .
- Cytotoxicity Assessment : A study on pyrrolidine derivatives indicated that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related benzofuran derivatives has shown promising results in inhibiting the proliferation of human cancer cells while sparing healthy cells .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activities. Preliminary studies suggest that it demonstrates effectiveness against both standard and clinical strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, this compound may also have implications in neuropharmacology. The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in treating central nervous system disorders .
Synthetic Applications
The synthesis of this compound involves multiple steps that can be optimized for efficiency. The methodologies employed often include:
- Electrophilic Substitution Reactions : These are crucial in introducing functional groups onto the aromatic rings.
- Nucleophilic Addition Reactions : Used to form the pyrrolidine structure through reactions with suitable electrophiles.
These synthetic pathways not only provide access to this compound but also allow for the generation of various analogs that can be screened for enhanced biological activity.
Case Study 1: Synthesis and Biological Evaluation
A study published in International Journal of Molecular Sciences synthesized new derivatives based on similar structures and evaluated their cytotoxic properties against human cancer cells. The findings indicated that modifications to the benzofuran moiety significantly affected the biological activity, suggesting a structure-activity relationship that can guide future drug design efforts .
Case Study 2: Antimicrobial Screening
Another research effort focused on screening compounds with structural similarities for antibacterial properties. The results showed that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, providing a basis for further development as potential antimicrobial agents .
Chemical Reactions Analysis
Ketone-Based Reactions
The ethan-1-one group undergoes nucleophilic additions and reductions:
Nucleophilic Addition (Grignard/Organometallic Reagents)
The ketone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.
Example Reaction :
Conditions : Dry ether, 0–5°C, followed by acidic workup .
Reduction to Secondary Alcohol
Catalytic hydrogenation or sodium borohydride reduces the ketone to a secondary alcohol:
Example :
Yield : 85–92% (methanol, 25°C).
Pyrrolidine Amine Reactivity
The pyrrolidine nitrogen participates in alkylation and acylation:
Alkylation
Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts:
Example :
Conditions : K₂CO₃, DMF, 60°C, 6 hrs .
Acylation
Acetyl chloride or anhydrides acylate the amine:
Example :
Yield : 78% (room temperature, 12 hrs) .
Chlorophenyl Substituent Reactions
The 2-chlorophenyl group undergoes electrophilic substitution:
Nitration
Nitration introduces a nitro group at the para position relative to chlorine:
Example :
Conditions : 50°C, 2 hrs; yield: 65% .
Benzofuran Ring Modifications
The dihydrobenzofuran ring is susceptible to electrophilic substitution and oxidation:
Friedel-Crafts Acylation
Reacts with acetyl chloride in the presence of AlCl₃:
Example :
Conditions : Anhydrous AlCl₃, CH₂Cl₂, 0°C → 25°C, 4 hrs .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Reaction Partner | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12h | 88% | |
| Vinylboronic ester | Pd(OAc)₂ | THF, 60°C, 8h | 75% |
Condensation Reactions
The ketone reacts with hydrazines to form hydrazones:
Example :
Conditions : EtOH, reflux, 3 hrs; yield: 90% .
Acid-Base Reactions
The pyrrolidine nitrogen acts as a weak base, forming salts with strong acids:
Example :
pKa : ~10.5 (estimated) .
Key Mechanistic Insights
-
Steric Hindrance : The bulky pyrrolidine and benzofuran groups limit reactivity at the ketone site.
-
Electronic Effects : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the chlorophenyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives documented in medicinal chemistry literature:
1-[(3R)-3-[(1H-imidazo[4,5-b]pyridin-2-yl)piperidin-4-yl)oxy]pyrrolidin-1-yl]-2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one (BI-5232)
- Key Differences : BI-5232 features an imidazo-pyridine and pyrrolo-pyrimidine substituent instead of dihydrobenzofuran and chlorophenyl groups.
- Physicochemical Properties :
- LC-MS (method 10): Retention time ($t_R$) = 0.66 min, [M+H]$^+$ = 447 .
- Implications : The imidazo-pyridine moiety in BI-5232 likely enhances binding affinity for kinase targets compared to the dihydrobenzofuran group in the target compound.
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Differences: This compound replaces the pyrrolidine core with a chromen-4-one scaffold and incorporates pyrazolo-pyrimidine and fluorophenyl groups. Physicochemical Properties:
- Melting Point (MP): 223–226°C.
- Mass: [M+H]$^+$ = 516.1 .
- Implications : The chromen-4-one framework may improve metabolic stability compared to the pyrrolidine-based target compound.
Computational and Spectroscopic Insights
- Density Functional Theory (DFT) Analysis :
The inclusion of exact exchange terms in DFT (e.g., Becke’s hybrid functional) improves thermochemical accuracy for atomization energies (average deviation = 2.4 kcal/mol) . Such methods could predict the target compound’s electronic properties, such as dipole moments or HOMO-LUMO gaps, relative to analogues. - Wavefunction Analysis :
Tools like Multiwfn enable electron density topology analysis, which could compare charge distribution in the target compound’s dihydrobenzofuran group versus BI-5232’s imidazo-pyridine .
Data Table: Comparative Overview
Research Findings and Limitations
- Synthetic Challenges : The target compound’s dihydrobenzofuran-pyrrolidine linkage may introduce steric hindrance, complicating synthesis compared to BI-5232’s imidazo-pyridine system .
- Bioactivity Gaps : While BI-5232 and the chromen-4-one derivative have documented bioactivity (e.g., kinase inhibition), the target compound’s pharmacological profile remains unverified. Computational models (e.g., Colle-Salvetti correlation-energy functional ) could bridge this gap by predicting binding modes.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one, and how can purity be validated?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Knoevenagel condensation to form the ethanone backbone, followed by Mannich reaction to introduce the pyrrolidine-benzofuran moiety .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) to confirm structural integrity. Compare retention times and spectral data with literature benchmarks .
Advanced Structural Elucidation
Q. Q2: How can crystallographic methods resolve ambiguities in the stereochemistry of the pyrrolidine ring?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement:
- Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Use direct methods for phase determination and refine anisotropic displacement parameters .
Density Functional Theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-311++G(d,p)) to validate stereochemical assignments .
Basic Bioactivity Screening
Q. Q3: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
Broth microdilution assay (CLSI guidelines):
- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Minimum Inhibitory Concentration (MIC) values ≤ 64 µg/mL indicate promising activity .
Zone of Inhibition : Disk diffusion (10 µg/disk) on Mueller-Hinton agar, with ampicillin/clotrimazole as positive controls.
Advanced Mechanistic Studies
Q. Q4: How can molecular docking and proteomic analysis elucidate the compound’s mechanism of action?
Methodological Answer:
Docking (AutoDock Vina) :
- Target enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures (e.g., 1DHF).
- Analyze binding affinity (∆G ≤ -7.0 kcal/mol) and interactions (H-bonds, hydrophobic contacts) .
Proteomics : Perform 2D gel electrophoresis/MS on treated bacterial lysates to identify differentially expressed proteins (e.g., stress-response chaperones).
Analytical Method Development
Q. Q5: What strategies improve quantification accuracy in complex biological matrices?
Methodological Answer:
LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analog):
- Use electrospray ionization (ESI+) in MRM mode.
- Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to minimize matrix effects .
Validation : Assess linearity (R² > 0.995), LOD (≤1 ng/mL), and recovery (85–115%) per ICH guidelines.
Data Contradiction Analysis
Q. Q6: How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Re-evaluate assay conditions : Check solubility (DMSO stock stability), cytotoxicity (MTT assay), and potential assay interference (e.g., autofluorescence) .
SAR Analysis : Synthesize analogs (e.g., halogen substitution at 2-chlorophenyl) to test hypotheses from docking studies.
MD Simulations : Perform 100 ns molecular dynamics (GROMACS) to assess target-ligand stability under physiological conditions .
Stability and Degradation Profiling
Q. Q7: What accelerated stability studies are critical for long-term storage recommendations?
Methodological Answer:
ICH Stress Testing :
- Expose to 40°C/75% RH (thermal), 0.1N HCl/NaOH (hydrolytic), and UV light (photolytic) for 14 days.
- Monitor degradation via HPLC; >5% degradation warrants formulation adjustments (e.g., lyophilization) .
Kinetic Modeling : Use Arrhenius equation to predict shelf-life at 25°C from high-temperature data.
Scaling-Up Challenges
Q. Q8: How to mitigate racemization during large-scale synthesis of the pyrrolidine moiety?
Methodological Answer:
Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column (heptane/ethanol).
Optimize Reaction Conditions :
- Lower temperature (0–5°C) during Mannich reaction.
- Use enantiopure catalysts (e.g., L-proline) to suppress racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
